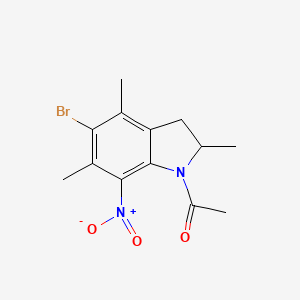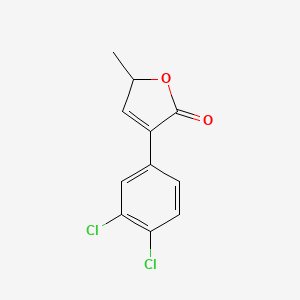![molecular formula C12H9NO5S B15166932 5-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 648449-74-5](/img/structure/B15166932.png)
5-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione is an organic compound that features a thiazolidine-2,4-dione core linked to a methoxy-substituted benzodioxole moiety. This compound is of interest due to its potential biological activities, including anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 7-methoxy-2H-1,3-benzodioxole-5-carbaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the thiazolidine-2,4-dione ring can yield dihydro derivatives.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
5-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione has been studied for its potential anticancer properties. It has shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells . The compound’s ability to induce cell cycle arrest and apoptosis makes it a promising candidate for further development as an anticancer agent. Additionally, its unique structure allows for the exploration of structure-activity relationships to optimize its biological activity.
Mecanismo De Acción
The mechanism of action of 5-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione involves the inhibition of tubulin polymerization, leading to mitotic blockade and subsequent apoptosis of cancer cells . The compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules necessary for cell division. This disruption of the microtubule network triggers cell cycle arrest at the G2/M phase and induces programmed cell death.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxole derivatives: Compounds like 1,3-benzodioxole-5-carboxylic acid and its derivatives share structural similarities with the benzodioxole moiety.
Thiazolidine-2,4-dione derivatives: Compounds such as pioglitazone and rosiglitazone, which are used as antidiabetic agents, contain the thiazolidine-2,4-dione core.
Uniqueness
5-[(7-Methoxy-2H-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to the combination of the benzodioxole and thiazolidine-2,4-dione moieties, which confer distinct biological activities. The presence of the methoxy group enhances its potential interactions with biological targets, making it a valuable scaffold for drug development.
Propiedades
Número CAS |
648449-74-5 |
|---|---|
Fórmula molecular |
C12H9NO5S |
Peso molecular |
279.27 g/mol |
Nombre IUPAC |
5-[(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H9NO5S/c1-16-7-2-6(3-8-10(7)18-5-17-8)4-9-11(14)13-12(15)19-9/h2-4H,5H2,1H3,(H,13,14,15) |
Clave InChI |
UVCSZOHMIIPEJK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1OCO2)C=C3C(=O)NC(=O)S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


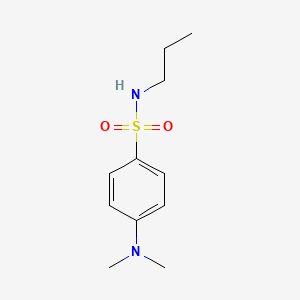
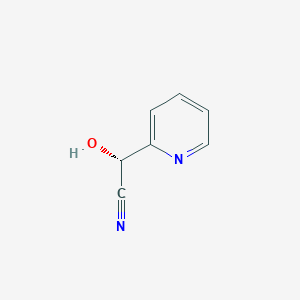
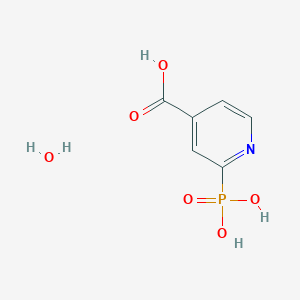
![Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-](/img/structure/B15166860.png)
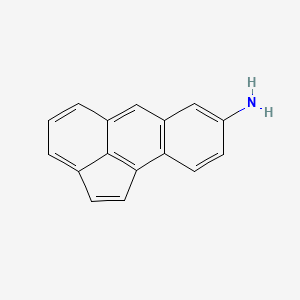
![Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-](/img/structure/B15166890.png)
![5-Chloro-7-(3,5-difluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15166895.png)

![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)
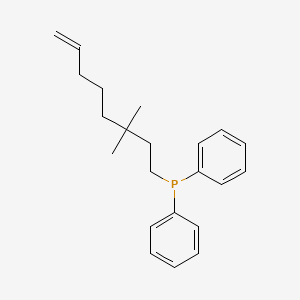
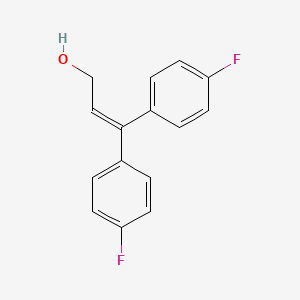
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide](/img/structure/B15166920.png)
